molecular formula C22H23N3O3 B11143755 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone

4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone

Cat. No.: B11143755
M. Wt: 377.4 g/mol
InChI Key: TZSNHSKJRXZNBU-UHFFFAOYSA-N
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Description

4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinolinone core, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone typically involves multiple steps, starting with the preparation of the quinolinone core. One common method involves the cyclization of an appropriate aniline derivative with a suitable carboxylic acid or ester. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the methoxyphenyl group via a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets. For example, as an alpha1-adrenergic receptor antagonist, it binds to these receptors and inhibits their activity, leading to various physiological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone lies in its combination of a quinolinone core with a piperazine ring and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1-methylquinolin-2-one

InChI

InChI=1S/C22H23N3O3/c1-23-20-9-4-3-8-18(20)19(15-21(23)26)22(27)25-12-10-24(11-13-25)16-6-5-7-17(14-16)28-2/h3-9,14-15H,10-13H2,1-2H3

InChI Key

TZSNHSKJRXZNBU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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